molecular formula C14H11ClO2 B6378240 MFCD18314747 CAS No. 1261953-49-4

MFCD18314747

Cat. No.: B6378240
CAS No.: 1261953-49-4
M. Wt: 246.69 g/mol
InChI Key: ONNOXOPYVDZIGP-UHFFFAOYSA-N
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Description

Compounds with MDL identifiers, such as those referenced in the evidence (e.g., MFCD22741544, MFCD11044885), are typically small molecules used in pharmaceutical or materials research. These compounds often exhibit unique physicochemical properties, such as solubility, bioavailability, and reactivity, which are critical for applications in drug discovery or industrial chemistry. While direct data on MFCD18314747 are absent, insights can be drawn from structurally analogous compounds described in recent studies .

Properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNOXOPYVDZIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685194
Record name 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-49-4
Record name 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314747 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the formation of the compound. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD18314747 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically use:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metals like palladium or platinum are often used to catalyze reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD18314747 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which MFCD18314747 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a response.

    Pathways Involved: These interactions can activate or inhibit biochemical pathways, leading to the desired effect. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Key parameters such as molecular weight, polarity, and solubility are critical for determining compound utility. Table 1 summarizes data from analogous compounds:

Table 1: Comparative Physicochemical Properties

MDL Number Molecular Formula Molecular Weight Log S (ESOL) TPSA (Ų) Bioavailability Score
MFCD22741544 C₁₇H₁₅FN₈ 350.35 -2.99 40.46 0.55
MFCD11044885 C₆H₃Cl₂N₃ 188.01 -2.47 48.98 0.55
MFCD13195646 C₆H₅BBrClO₂ 235.27 -2.63 40.46 0.55
MFCD00003330 C₇H₅BrO₂ 201.02 -2.47 37.30 0.55

Key Observations :

  • Molecular Weight : MFCD22741544 (350.35 g/mol) is significantly larger than others, likely due to its complex pyrazolo-pyrimidine core .
  • Solubility : Lower Log S values (e.g., -2.99 for MFCD22741544) correlate with reduced aqueous solubility, a common challenge in drug formulation .

Key Findings :

  • Catalytic Efficiency : MFCD13195646’s synthesis achieved 90% yield in 1.33 hours using palladium catalysts, highlighting advantages in green chemistry .
  • Purification : Column chromatography (MFCD22741544) ensures high purity but increases cost compared to recrystallization (MFCD11044885) .

Table 3: Bioactivity and Hazard Profiles

MDL Number Bioactivity (IC₅₀) CYP Inhibition Hazard Statements
MFCD22741544 Not reported No H315 (Skin irritation)
MFCD11044885 Not reported No H315-H319-H335 (Respiratory)
MFCD13195646 Not reported No H302 (Toxic if swallowed)

Insights :

  • Safety : All analogs carry moderate hazards, necessitating controlled handling. MFCD11044885 poses respiratory risks, requiring enhanced safety protocols .

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